molecular formula C6H8IN3 B11784840 N-Ethyl-5-iodopyrimidin-2-amine

N-Ethyl-5-iodopyrimidin-2-amine

Cat. No.: B11784840
M. Wt: 249.05 g/mol
InChI Key: FPTQCLUDXUIQRH-UHFFFAOYSA-N
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Description

N-Ethyl-5-iodopyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H8IN3 It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-iodopyrimidin-2-amine typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 5-iodopyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-iodopyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or alkyne-linked derivatives.

Scientific Research Applications

N-Ethyl-5-iodopyrimidin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of N-Ethyl-5-iodopyrimidin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-iodopyrimidine: Similar in structure but lacks the ethyl group.

    4-Chloro-N-ethyl-5-iodopyrimidin-2-amine: Contains a chlorine atom at the 4-position.

    5-Iodopyrimidin-2-amine: Lacks the ethyl group at the nitrogen atom.

Uniqueness

N-Ethyl-5-iodopyrimidin-2-amine is unique due to the presence of both the ethyl group and the iodine atom, which can influence its chemical reactivity and biological activity. The ethyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets. The iodine atom can participate in various substitution and coupling reactions, making it a versatile building block in organic synthesis.

Properties

Molecular Formula

C6H8IN3

Molecular Weight

249.05 g/mol

IUPAC Name

N-ethyl-5-iodopyrimidin-2-amine

InChI

InChI=1S/C6H8IN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10)

InChI Key

FPTQCLUDXUIQRH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C=N1)I

Origin of Product

United States

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